molecular formula C7H9BrN2O3 B1489172 Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide CAS No. 91978-81-3

Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide

Cat. No.: B1489172
CAS No.: 91978-81-3
M. Wt: 249.06 g/mol
InChI Key: YORBZXGYPBSNOH-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide is a useful research compound. Its molecular formula is C7H9BrN2O3 and its molecular weight is 249.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in nucleotide synthesis and metabolism. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby modulating its activity. This compound can also form hydrogen bonds with amino acid residues in proteins, affecting their conformation and stability .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it can affect metabolic pathways by interacting with key enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, it can activate signaling pathways by binding to receptors and inducing conformational changes that trigger downstream signaling events. These interactions can result in changes in gene expression, ultimately affecting cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell behavior and physiology. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage and apoptosis .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in nucleotide metabolism and synthesis. This compound can affect the levels of metabolites within the cell, influencing the overall metabolic flux. For example, it can inhibit the activity of enzymes involved in pyrimidine synthesis, leading to a decrease in the production of nucleotides and subsequent effects on DNA and RNA synthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can influence the compound’s activity and function within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can interact with enzymes and other biomolecules involved in metabolic processes .

Properties

IUPAC Name

ethyl 2-oxo-1H-pyrimidine-5-carboxylate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3.BrH/c1-2-12-6(10)5-3-8-7(11)9-4-5;/h3-4H,2H2,1H3,(H,8,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORBZXGYPBSNOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=O)N=C1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30741656
Record name Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30741656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91978-81-3
Record name Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30741656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide
Reactant of Route 2
Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide
Reactant of Route 3
Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide
Reactant of Route 4
Reactant of Route 4
Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide
Reactant of Route 5
Reactant of Route 5
Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide
Reactant of Route 6
Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.